Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)-

Description

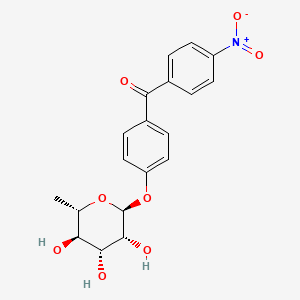

Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- is a complex organic compound characterized by the presence of a methanone group attached to a phenyl ring, which is further substituted with a 6-deoxy-alpha-L-mannopyranosyl group and a 4-nitrophenyl group

Properties

CAS No. |

83355-72-0 |

|---|---|

Molecular Formula |

C19H19NO8 |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

(4-nitrophenyl)-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methanone |

InChI |

InChI=1S/C19H19NO8/c1-10-15(21)17(23)18(24)19(27-10)28-14-8-4-12(5-9-14)16(22)11-2-6-13(7-3-11)20(25)26/h2-10,15,17-19,21,23-24H,1H3/t10-,15-,17+,18+,19-/m0/s1 |

InChI Key |

UULSPKJPSGCIMK-IBTIDGEISA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- typically involves multiple steps, starting with the preparation of the individual components. The 6-deoxy-alpha-L-mannopyranosyl group can be synthesized through glycosylation reactions, while the 4-nitrophenyl group is introduced via nitration of a phenyl ring. The final step involves the coupling of these components under specific reaction conditions, such as the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds .

Scientific Research Applications

Anticancer Research

Methanone has shown promise in anticancer research due to its ability to induce apoptosis in cancer cells. Studies have indicated that derivatives of this compound can effectively reduce cell viability in various cancer cell lines, including glioblastoma and breast cancer.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| U-87 (Glioblastoma) | 19.6 ± 1.5 | High |

| MDA-MB-231 (Breast Cancer) | 30 | Moderate |

The mechanism of action appears to involve caspase activation and cell cycle arrest, making it a candidate for further therapeutic exploration in oncology .

Antioxidant Activity

The compound exhibits significant antioxidant properties, which are critical for combating oxidative stress-related diseases. The DPPH radical scavenging assay has demonstrated that Methanone's antioxidant activity is comparable to or higher than standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | Comparison |

|---|---|---|

| Methanone | High | Higher than ascorbic acid |

| Ascorbic Acid | Moderate | Standard reference |

This activity suggests potential applications in formulations aimed at reducing oxidative damage in biological systems .

Glycosylation Studies

As a glycoside, Methanone can serve as a model compound for studies involving glycosylation reactions. Its structure allows researchers to explore the effects of sugar moieties on the biological activity of phenolic compounds, which is vital in understanding carbohydrate-protein interactions .

Study on Anticancer and Antioxidant Activities

Recent studies have focused on the dual functionality of Methanone as both an anticancer agent and an antioxidant. In vitro assays have confirmed its efficacy against various cancer types while also highlighting its role in mitigating oxidative stress.

Caspase Activation : The activation of caspases as part of the apoptotic pathway was observed in treated cancer cells, indicating a clear mechanism through which Methanone exerts its anticancer effects.

Comparative Analysis : When compared with similar compounds, Methanone's unique structural features contribute to its distinct biological activities, making it a valuable candidate for further investigation .

Mechanism of Action

The mechanism of action of Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the mannopyranosyl group may interact with carbohydrate-binding proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

4-Nitrophenyl alpha-L-rhamnopyranoside: Similar in structure but with a rhamnopyranosyl group instead of mannopyranosyl.

4-Nitrophenyl beta-D-mannopyranoside: Contains a beta-D-mannopyranosyl group instead of alpha-L-mannopyranosyl.

Uniqueness

Methanone, (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)- is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methanone, specifically the compound (4-((6-deoxy-alpha-L-mannopyranosyl)oxy)phenyl)(4-nitrophenyl)-, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 83355-72-0, features a complex structure that includes a phenolic moiety and a nitrophenyl group, which may contribute to its biological properties.

Chemical Structure

The molecular formula of this compound is . The presence of the 6-deoxy-alpha-L-mannopyranosyl group suggests it may interact with biological systems in a manner similar to glycosides or other carbohydrate-containing compounds.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit various biological activities, including:

- Antimicrobial Properties : Compounds containing phenolic and nitro groups are known for their antimicrobial effects. Studies have shown that phenolic compounds can disrupt bacterial cell walls and interfere with metabolic functions.

- Antioxidant Activity : The presence of hydroxyl groups in phenolic compounds contributes to their ability to scavenge free radicals, thereby offering protective effects against oxidative stress.

- Anticancer Potential : Some studies suggest that nitrophenyl derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS).

Antimicrobial Activity

A study examining related phenolic compounds found that they exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of the bacterial cell membrane and interference with cellular respiration pathways .

Antioxidant Properties

The antioxidant capacity of methanone derivatives has been evaluated using various assays, such as DPPH radical scavenging and ABTS assays. Results indicated that these compounds effectively neutralized free radicals, suggesting potential applications in preventing oxidative damage in biological systems .

Anticancer Studies

In vitro studies have demonstrated that certain nitrophenyl derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds similar to methanone were shown to induce apoptosis in human breast cancer cells by activating caspase pathways .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.